N-Biotinyl-12-aminododecanoic Acid

Description

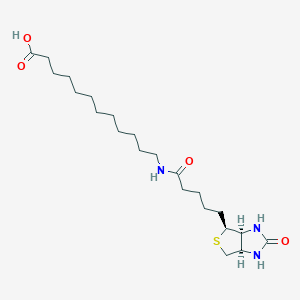

Structure

2D Structure

Properties

IUPAC Name |

12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O4S/c26-19(13-10-9-12-18-21-17(16-30-18)24-22(29)25-21)23-15-11-7-5-3-1-2-4-6-8-14-20(27)28/h17-18,21H,1-16H2,(H,23,26)(H,27,28)(H2,24,25,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFRMFPRBTNNH-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCCCCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609301 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135447-73-3 | |

| Record name | 12-({5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Biotinyl-12-aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid is a versatile biotinylation reagent widely employed in life sciences research and drug development. This molecule consists of a biotin (B1667282) moiety linked to a 12-carbon spacer arm, which terminates in a carboxylic acid. The extended spacer arm minimizes steric hindrance, allowing for efficient interaction between the biotin tag and its binding partners, avidin (B1170675) and streptavidin. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound, with a focus on its activated N-hydroxysuccinimide (NHS) ester form, which is reactive towards primary amines.

Physicochemical Properties

This compound and its NHS ester derivative possess distinct physicochemical properties that are critical for their application in various biochemical assays. A summary of these properties is presented in the table below.

| Property | This compound | This compound, NHS ester |

| CAS Number | 135447-73-3[1][2] | 216453-50-8 |

| Molecular Formula | C22H39N3O4S[1][2] | C26H42N4O6S |

| Molecular Weight | 441.63 g/mol [1][2] | 538.70 g/mol |

| Melting Point | 215-217 °C[1] | Not available |

| Solubility | Slightly soluble in DMF and DMSO[1][3] | Soluble in DMF and DMSO[4] |

| Storage Temperature | -20°C[1][3] | -20°C |

The Biotin-Avidin/Streptavidin Interaction

The utility of this compound is rooted in the extraordinarily strong and specific interaction between biotin and the proteins avidin and streptavidin. This non-covalent bond is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[5] This high affinity ensures the formation of a stable complex that is resistant to changes in pH, temperature, and denaturing agents.

| Binding Partner | Dissociation Constant (Kd) for Biotin | Key Characteristics |

| Avidin | ~10⁻¹⁵ M | Glycoprotein, positively charged at neutral pH, can exhibit non-specific binding. |

| Streptavidin | ~10⁻¹⁴ M[5] | Non-glycosylated, near-neutral isoelectric point, generally lower non-specific binding than avidin.[1] |

Experimental Protocols

The primary application of this compound is for the biotinylation of molecules containing primary amine groups, such as proteins, peptides, and modified nucleic acids. For this purpose, the carboxylic acid group is activated as an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines in a pH-dependent manner to form a stable amide bond.

General Considerations for Biotinylation with NHS Esters

-

Buffer Selection: Use an amine-free buffer with a pH between 7.2 and 8.5. Phosphate-buffered saline (PBS) or bicarbonate buffer are common choices. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for the NHS ester and should be avoided.[6]

-

Reagent Preparation: this compound NHS ester is moisture-sensitive and should be dissolved in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4][7]

-

Molar Excess: The optimal molar ratio of biotinylating reagent to the target molecule depends on the concentration of the target and the desired degree of labeling. A 10- to 20-fold molar excess is a common starting point for protein biotinylation.[7][8] For peptides, a 3- to 5-fold molar excess of peptide to biotin is often used to ensure single biotinylation.[9]

-

Reaction Time and Temperature: Reactions are typically carried out for 30-60 minutes at room temperature or for 2 hours to overnight at 4°C.[6][7]

-

Quenching: After the desired reaction time, the reaction should be quenched by adding an amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[6]

-

Purification: Unreacted biotinylation reagent and byproducts can be removed by dialysis, size-exclusion chromatography (e.g., Sephadex G-25), or spin desalting columns.[7]

Protocol for Biotinylation of Antibodies

This protocol provides a general guideline for the biotinylation of antibodies using this compound NHS ester.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer)

-

This compound NHS ester

-

Anhydrous DMSO or DMF

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

-

Purification supplies (dialysis tubing or desalting column)

Procedure:

-

Prepare the antibody by exchanging its buffer to the reaction buffer.

-

Dissolve the this compound NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

-

Calculate the required volume of the biotinylation reagent to achieve a 10- to 20-fold molar excess over the antibody.

-

Slowly add the biotinylation reagent to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

-

Incubate for an additional 15 minutes at room temperature.

-

Purify the biotinylated antibody using dialysis or a desalting column.

References

- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

- 2. scbt.com [scbt.com]

- 3. lookchem.com [lookchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 7. proteochem.com [proteochem.com]

- 8. researchgate.net [researchgate.net]

- 9. sartorius.com [sartorius.com]

In-Depth Technical Guide: N-Biotinyl-12-aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid is a widely utilized biotinylation reagent in biomedical research and drug development. It consists of a biotin (B1667282) moiety linked to a 12-carbon aliphatic chain terminating in a carboxylic acid. This structure provides a long spacer arm that minimizes steric hindrance when the biotin binds to avidin (B1170675) or streptavidin, making the terminal carboxylic acid readily available for conjugation to other molecules. This guide provides a comprehensive overview of its structure, synthesis, and key experimental protocols.

Chemical Structure and Properties

This compound is formed through a stable amide bond between the valeric acid side chain of biotin and the amino group of 12-aminododecanoic acid.[1]

Molecular Structure:

Caption: Chemical structure of this compound.

| Property | Value | Reference |

| CAS Number | 135447-73-3 | [2] |

| Molecular Formula | C₂₂H₃₉N₃O₄S | [2] |

| Molecular Weight | 441.63 g/mol | [2] |

| Appearance | White solid | |

| Purity | >98% (commercially available) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved by the coupling of an activated biotin derivative, most commonly Biotin N-hydroxysuccinimide ester (Biotin-NHS), with 12-aminododecanoic acid. The NHS ester of biotin is a highly reactive compound that readily forms a stable amide bond with the primary amine of 12-aminododecanoic acid.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of Biotin N-hydroxysuccinimide Ester (Biotin-NHS)

This protocol describes the activation of biotin's carboxylic acid group to form an NHS ester, a common precursor for biotinylation reactions.

Materials and Reagents:

-

(+)-Biotin

-

N-hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Dry N,N-dimethylformamide (DMF)

Procedure:

-

Suspend (+)-Biotin (1.0 equivalent) in dry DMF and dissolve by gentle heating.

-

After cooling the solution to room temperature, add NHS (1.2 equivalents) and DCC (1.3 equivalents).

-

Stir the reaction mixture for 19 hours at room temperature.

-

A precipitate of dicyclohexylurea (DCU) will form. Remove the precipitate by filtration.

-

Concentrate the filtrate under high vacuum at 95°C to obtain the crude Biotin-NHS ester.

-

The crude product can be further purified by recrystallization.

Synthesis of this compound

This protocol details the coupling reaction between Biotin-NHS and 12-aminododecanoic acid.

Materials and Reagents:

-

Biotin-NHS

-

12-Aminododecanoic acid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

-

Triethylamine (optional, as a base)

-

Dialysis tubing or desalting column

-

Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

-

Dissolve 12-aminododecanoic acid in anhydrous DMSO or DMF.

-

Prepare a fresh solution of Biotin-NHS in anhydrous DMSO at a concentration of approximately 6 mg/mL (around 6.5 mM).[3]

-

Add the Biotin-NHS solution to the 12-aminododecanoic acid solution. A molar excess of Biotin-NHS may be used to ensure complete reaction of the amino acid.

-

The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for a minimum of 2 hours with gentle agitation.[3] The reaction pH should be maintained between 7-9 for optimal efficiency.[3]

-

To quench the reaction, add a solution of 1 M Tris-HCl (pH 7.5-8.0) and incubate for an additional 15-30 minutes at room temperature.[3]

Purification of this compound

Purification is crucial to remove unreacted starting materials and byproducts.

Procedure:

-

Dialysis: Transfer the reaction mixture to a dialysis tube with an appropriate molecular weight cut-off and dialyze against a large volume of PBS (pH 7.2-7.5). Perform at least 2-3 buffer changes over a 12-24 hour period to ensure complete removal of unreacted Biotin-NHS and quenching reagents.[3]

-

Desalting Column: Alternatively, for faster purification, use a pre-packed desalting column equilibrated with PBS. Apply the reaction mixture to the column and collect the fractions containing the purified product according to the manufacturer's instructions.[3]

-

Lyophilization: The purified solution can be lyophilized to obtain the final product as a white solid.

Quantitative Data

While a specific peer-reviewed publication detailing the yield for the synthesis of this compound was not identified, similar biotinylation reactions of primary amines with Biotin-NHS esters are generally efficient. The purity of the final product is critical for subsequent applications and is often reported by commercial suppliers to be greater than 98%.[2]

| Parameter | Typical Value |

| Reaction Yield | High (exact percentage is reaction-dependent) |

| Purity | >98% |

Conclusion

This compound is a valuable tool for researchers in various scientific disciplines. Its synthesis, primarily through the coupling of Biotin-NHS with 12-aminododecanoic acid, is a straightforward and efficient process. The detailed protocols provided in this guide offer a solid foundation for the successful synthesis and purification of this versatile biotinylation reagent, enabling its effective use in a wide range of applications from immunoassays to targeted drug delivery systems.

References

N-Biotinyl-12-aminododecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Biotinyl-12-aminododecanoic Acid, a widely utilized biotinylation reagent in various life science research and drug development applications. This document details its physicochemical properties, provides experimental protocols for its use, and illustrates relevant workflows.

Core Physicochemical Properties

This compound is a compound formed by the linkage of biotin (B1667282) to 12-aminododecanoic acid via an amide bond.[1][2] This structure features a long C12 spacer arm that minimizes steric hindrance when the biotin moiety interacts with avidin (B1170675) or streptavidin, making it a valuable tool for labeling and detecting biomolecules.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 441.63 g/mol | [3][4][5][6][7] |

| Molecular Formula | C₂₂H₃₉N₃O₄S | [3][4][5][6][7] |

| CAS Number | 135447-73-3 | [3][4][5][6] |

| Melting Point | 215-217°C | [4] |

| Boiling Point | 735°C at 760 mmHg | [4] |

| Flash Point | 398.3°C | [4] |

| Density | 1.113 g/cm³ | [4] |

| Purity | >98% | [5][6] |

| Solubility | DMSO (Slightly), DMF (Slightly) | [4] |

Experimental Protocols and Applications

This compound itself is not reactive towards functional groups on proteins. For biotinylation, it is typically activated, for example, as an N-hydroxysuccinimide (NHS) ester. The following protocols are representative of how the NHS ester of a long-chain biotin, such as this compound, is used for labeling proteins.

General Protein Biotinylation Protocol (Amine-Reactive)

This protocol describes the labeling of proteins through primary amines (e.g., lysine (B10760008) residues and the N-terminus) using an NHS-activated form of the biotinylation reagent.

Materials:

-

Protein of interest

-

This compound, NHS ester

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.5)

-

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment

Methodology:

-

Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.[8] Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete with the reaction.[8]

-

Reagent Preparation: Immediately before use, dissolve the this compound NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[4] The optimal ratio may need to be determined empirically. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.[4]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 10-100 mM to consume any unreacted NHS ester.[8] Incubate for an additional 15-30 minutes at room temperature.[8]

-

Purification: Remove excess, unreacted biotinylation reagent by either dialysis against PBS or by using a desalting column.[5][8] This step is crucial to prevent interference in downstream applications.[8] The purified biotinylated protein can be stored at 4°C for short-term use or at -20°C for long-term storage.

Application in Enzyme-Linked Immunosorbent Assay (ELISA)

Biotinylated proteins are extensively used in various ELISA formats to enhance signal detection through the high-affinity biotin-streptavidin interaction. The following outlines a sandwich ELISA workflow.

Methodology:

-

Coating: A capture antibody specific for the target antigen is immobilized on the surface of a microplate well.

-

Blocking: Non-specific binding sites in the well are blocked using a solution of an irrelevant protein, such as Bovine Serum Albumin (BSA).

-

Sample Incubation: The sample containing the antigen of interest is added to the well. The capture antibody binds the antigen.

-

Detection Antibody Incubation: A biotinylated detection antibody, which recognizes a different epitope on the antigen, is added. This forms a "sandwich" with the antigen in the middle.

-

Streptavidin-Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., Streptavidin-HRP) is added, which binds to the biotin on the detection antibody.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., a color change).[9] The intensity of the signal is proportional to the amount of antigen present in the sample.[10]

Application in Affinity Chromatography

Biotinylated molecules can be used to purify their binding partners. This protocol describes the general workflow for purifying a streptavidin-fused protein using an immobilized biotinylated bait protein.

Methodology:

-

Immobilization: A biotinylated "bait" protein is captured on a solid support matrix coated with streptavidin (e.g., streptavidin-agarose beads).

-

Sample Loading: A complex mixture, such as a cell lysate containing the "prey" protein of interest (which is expected to bind to the bait), is passed over the column.

-

Binding: The prey protein binds to the immobilized bait protein.

-

Washing: The column is washed with buffer to remove non-specifically bound proteins.

-

Elution: The bound prey protein is eluted from the column. This can be achieved by changing the pH, increasing the salt concentration, or using a competitive binder.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: General workflow for protein biotinylation.

Caption: Workflow of a sandwich ELISA with biotin detection.

Caption: Workflow for affinity purification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. abcam.com [abcam.com]

An In-Depth Technical Guide to N-Biotinyl-12-aminododecanoic Acid (CAS 135447-73-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Biotinyl-12-aminododecanoic acid, identified by CAS number 135447-73-3, is a versatile long-chain biotinylating reagent. Its extended 12-carbon spacer arm minimizes steric hindrance, making it an invaluable tool in various biochemical and proteomics applications. This technical guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on its role in enzyme-characterization and as a building block for specialized molecular probes. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences research. The high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M) forms the basis for highly sensitive and specific detection, purification, and labeling applications. This compound is a specialized biotinylating agent characterized by a long aliphatic spacer arm. This structural feature is critical for overcoming the steric hindrance that can occur when biotin is in close proximity to a larger molecule, thereby ensuring efficient binding to avidin or streptavidin.

This guide will delve into the technical details of this compound, providing researchers with the necessary information for its successful implementation in their experimental workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 135447-73-3 | [1][2] |

| Molecular Formula | C₂₂H₃₉N₃O₄S | [1][2] |

| Molecular Weight | 441.63 g/mol | [1][2] |

| Melting Point | 215-217 °C | [1] |

| Appearance | White Solid | [1] |

| Purity | >98% | [2] |

| Solubility | Soluble in DMSO | |

| Storage Temperature | -20°C | [1] |

Synthesis and Structure

This compound is synthesized by forming an amide bond between the carboxylic acid group of biotin and the primary amine of 12-aminododecanoic acid. The resulting structure features the biotin moiety, a flexible 12-carbon linker, and a terminal carboxylic acid group, which can be further functionalized.

Caption: Molecular structure of this compound.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its function as a biotinylation reagent for biochemical assays and as a precursor for the synthesis of more complex molecular probes.

Characterization of the Aminocoumarin Ligase SimL

A significant application of this compound is in the characterization of the aminocoumarin ligase SimL, an enzyme involved in the biosynthesis of the antibiotic simocyclinone.[3][4][5][6] The long chain of this biotinylated fatty acid serves as a substrate mimic, allowing for the study of the enzyme's ligation activity.

Experimental Protocol: SimL Ligation Assay

This protocol is adapted from the methodology described by Pacholec et al. (2005).

1. Materials:

-

Purified SimL enzyme

-

This compound (Substrate)

-

Aminocoumarin substrate (e.g., 8-methylaminocoumarin)

-

ATP

-

Reaction Buffer (e.g., Tris-HCl with MgCl₂)

-

Streptavidin-coated plates or beads

-

Detection system (e.g., HRP-conjugated anti-biotin antibody and colorimetric substrate)

2. Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, aminocoumarin substrate, and varying concentrations of this compound.

-

Initiate the reaction by adding the purified SimL enzyme.

-

Incubate the reaction mixture at the optimal temperature for SimL activity (e.g., 30°C) for a defined period.

-

Stop the reaction (e.g., by adding EDTA or by heat inactivation).

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated product to bind.

-

Wash the plate to remove unbound components.

-

Add a detection antibody (e.g., HRP-conjugated anti-aminocoumarin antibody) to detect the ligated product.

-

Add a suitable substrate for the detection enzyme (e.g., TMB for HRP) and measure the signal (e.g., absorbance at a specific wavelength).

Logical Workflow for SimL Ligation Assay

Caption: Workflow for the SimL enzyme ligation assay.

Quantitative Data:

Intermediate in the Synthesis of N-Biotinylated Phenylarsonous Acids

This compound serves as a crucial intermediate in the synthesis of bifunctional reagents like N-biotinylated phenylarsonous acids. These reagents are designed to target and crosslink spatially close thiols in proteins, such as in reduced antibodies or at the agonist binding sites of receptors.

Signaling Pathway Visualization (Hypothetical Application)

The biotinylated phenylarsonous acids can be used to probe protein structures and interactions within signaling pathways. For example, they could be used to identify proteins with vicinal dithiols that are in close proximity to a biotin-labeled component of a signaling cascade.

Caption: Probing protein proximity using a bifunctional reagent.

Applications in Proteomics and Drug Development

The long spacer arm of this compound makes it particularly suitable for applications where steric hindrance is a concern.

-

Affinity Purification: It can be used to biotinylate proteins or other biomolecules for subsequent capture on streptavidin-coated resins, enabling the purification of binding partners from complex mixtures.

-

Immunoassays: Its use in ELISA and Western blotting can enhance the sensitivity of detection by providing better access of the biotin moiety to streptavidin- HRP conjugates.

-

Drug Targeting: The terminal carboxylic acid can be conjugated to drug molecules, creating biotinylated drugs for targeted delivery studies or for identifying drug-protein interactions.

Conclusion

This compound is a valuable tool for researchers in biochemistry, proteomics, and drug development. Its long spacer arm provides a distinct advantage in overcoming steric hindrance, leading to more efficient biotin-streptavidin interactions. The detailed information and protocols provided in this guide are intended to empower scientists to effectively utilize this reagent in their research endeavors, from fundamental enzyme characterization to the development of novel therapeutic and diagnostic agents.

References

- 1. Synthesis and biological evaluation of novobiocin analogues as potential heat shock protein 90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BioID screening of biotinylation sites using the avidin-like protein Tamavidin 2-REV identifies global interactors of stimulator of interferon genes (STING) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Noviose Replacements on Novobiocin That Manifest Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of arylated novobiocin analogs as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Ring-Constrained Novobiocin Analogues as Hsp90 C-Terminal Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novobiocin core analogs as Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotinylation Using Long-Chain Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of biotinylation with a focus on long-chain reagents. It delves into the advantages of utilizing extended spacer arms, offers detailed experimental protocols, and presents quantitative data to inform experimental design.

Core Principles of Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282), a small vitamin (B7), to a molecule of interest, such as a protein, antibody, or nucleic acid.[1] This technique leverages the extraordinarily strong and specific non-covalent interaction between biotin and the proteins avidin (B1170675) or streptavidin.[2][3][4][5] The biotin-streptavidin bond is one of the strongest known biological interactions, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[2][4][6] This robust interaction is resistant to heat, extreme pH, and denaturing agents, making it a versatile tool in a wide array of biochemical assays.[1][6][7]

The small size of biotin (244.31 g/mol ) is a key advantage, as it is unlikely to interfere with the normal function of the labeled molecule.[1][5] Furthermore, the valeric acid side chain of biotin can be easily modified to incorporate a variety of reactive groups without affecting its binding to streptavidin.[5][8]

The Significance of Long-Chain Reagents

Biotinylation reagents consist of three main components: the biotin moiety, a spacer arm, and a reactive group that targets a specific functional group on the target molecule. The length of the spacer arm is a critical factor in the success of many biotinylation applications.[8]

Advantages of Long-Chain Reagents:

-

Reduced Steric Hindrance: The biotin-binding site in streptavidin is located deep within the protein's structure.[1] A longer spacer arm extends the biotin moiety away from the surface of the labeled molecule, making it more accessible to the binding pocket of streptavidin.[1] This is particularly important when biotinylating large or complex molecules where the biotin attachment site might be sterically hindered.

-

Enhanced Detection and Purification: By improving the accessibility of biotin to streptavidin, long-chain reagents can lead to stronger signal detection in assays like ELISAs and western blots, and more efficient capture in affinity purification.[8]

-

Increased Solubility: Some long-chain spacer arms, particularly those incorporating polyethylene (B3416737) glycol (PEG) moieties, can increase the solubility of the biotinylation reagent and the resulting biotinylated molecule.[7][8] This can help prevent aggregation of labeled proteins.[7]

The general workflow for a biotinylation experiment can be visualized as a three-step process: labeling the target molecule, removing excess biotin, and then detecting or purifying the biotinylated molecule.

Caption: A generalized workflow for a typical biotinylation experiment.

Quantitative Data and Reagent Selection

The choice of a long-chain biotinylation reagent depends on the target molecule, the specific application, and the desired experimental conditions. The following table summarizes key quantitative data for several common long-chain biotinylation reagents.

| Reagent | Reactive Group | Spacer Arm Length (Å) | Target Functional Group | Key Features |

| NHS-LC-Biotin | NHS Ester | 22.4 | Primary Amines (-NH₂) | Membrane permeable, suitable for intracellular labeling.[9][10][11] |

| Sulfo-NHS-LC-Biotin | Sulfo-NHS Ester | 22.4 | Primary Amines (-NH₂) | Water-soluble, ideal for cell surface labeling as it does not permeate the cell membrane.[12][13] |

| NHS-LC-LC-Biotin | NHS Ester | 30.5 | Primary Amines (-NH₂) | Extra-long spacer arm for applications with significant steric hindrance.[14] |

| Biotin-HPDP | Pyridyldithiol | 29.2 | Sulfhydryls (-SH) | Forms a cleavable disulfide bond, allowing for the release of the biotinylated molecule.[13] |

| Iodoacetyl-LC-Biotin | Iodoacetyl | 27.1 | Sulfhydryls (-SH) | Reacts with sulfhydryl groups to form a stable thioether bond.[13] |

Biotin-Streptavidin Interaction:

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | [2][4][6] |

| Association Rate (kon) | ~10⁷ M⁻¹s⁻¹ | |

| Dissociation Rate (koff) | ~10⁻⁶ s⁻¹ |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common applications of long-chain biotinylation reagents.

This protocol describes the labeling of proteins on the surface of living cells using a membrane-impermeable long-chain biotinylation reagent like Sulfo-NHS-LC-Biotin.[12]

Materials:

-

Cells cultured in appropriate plates

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Sulfo-NHS-LC-Biotin

-

Quenching solution: 100 mM glycine (B1666218) in PBS

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-agarose beads or magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Wash cells three times with ice-cold PBS to remove any primary amines from the culture medium.[12]

-

Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (typically 0.25-1 mg/mL).

-

Incubate the cells with the biotinylation reagent solution for 30 minutes at 4°C with gentle rocking.[12][15]

-

Quench the reaction by washing the cells three times with quenching solution, incubating for 5-10 minutes during each wash.[12][15][16]

-

Lyse the cells in an appropriate lysis buffer and centrifuge to pellet cellular debris.

-

Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C to capture biotinylated proteins.[15]

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting or mass spectrometry.

Caption: Workflow for cell surface protein biotinylation and pulldown.

This protocol describes the labeling of a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS)

-

NHS-LC-Biotin

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Method for removing excess biotin (e.g., dialysis, gel filtration)

Procedure:

-

Prepare a 10 mM stock solution of NHS-LC-Biotin in anhydrous DMSO or DMF.[17]

-

Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Add a 10-20 fold molar excess of the biotinylation reagent to the protein solution.[17] The optimal ratio should be determined empirically.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[17]

-

Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM.

-

Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.

-

The biotinylated protein is now ready for use in downstream applications.

This protocol is used to identify proteins that interact with a biotinylated "bait" protein.

Materials:

-

Biotinylated "bait" protein

-

Cell lysate or protein mixture containing potential "prey" proteins

-

Streptavidin-agarose beads or magnetic beads

-

Binding buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)

-

Wash buffer (same as binding buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Incubate the biotinylated bait protein with the cell lysate for 1-4 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.[18]

-

Add streptavidin beads to the mixture and incubate for an additional 1 hour at 4°C to capture the biotinylated bait and any interacting prey proteins.[19]

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.[18]

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by western blotting using an antibody against the suspected prey protein or by mass spectrometry for unbiased identification of interacting partners.

Caption: Workflow for a biotin-streptavidin pulldown assay.

Signaling Pathway Visualization Example

Biotinylation can be a key tool in elucidating signaling pathways by identifying protein-protein interactions. For example, to study the interaction of a receptor tyrosine kinase (RTK) with its downstream signaling partners, one could biotinylate the RTK and perform a pull-down assay.

Caption: A simplified RTK signaling pathway that can be studied using biotinylation.

This guide provides a foundational understanding of biotinylation using long-chain reagents. For specific applications and troubleshooting, it is always recommended to consult the manufacturer's instructions for the chosen reagents and to optimize protocols for your particular experimental system.

References

- 1. Biotinylation - Wikipedia [en.wikipedia.org]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. shop.carnabio.com [shop.carnabio.com]

- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. What is Biotinylation? | Biopharma PEG [biochempeg.com]

- 8. Biotinylation | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. apexbt.com [apexbt.com]

- 10. covachem.com [covachem.com]

- 11. cephamls.com [cephamls.com]

- 12. Surface protein biotinylation [protocols.io]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 15. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 16. Cell surface biotinylation [protocols.io]

- 17. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biotinylated peptide pull down assay [bio-protocol.org]

- 19. mdanderson.org [mdanderson.org]

An In-depth Technical Guide to N-Biotinyl-12-aminododecanoic Acid for Labeling Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinyl-12-aminododecanoic acid is a versatile biotinylation reagent used to label biomolecules containing primary amines, such as proteins, peptides, and amino-modified nucleic acids. This reagent consists of a biotin (B1667282) moiety, a long 12-carbon spacer arm (aminododecanoic acid), and a carboxylic acid group that can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to facilitate covalent bond formation with primary amines. The extended spacer arm minimizes steric hindrance between the biotin and the labeled molecule, which can be crucial for maintaining the biological activity of the protein and ensuring efficient binding of biotin to avidin (B1170675) or streptavidin.[1]

Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique in biotechnology and drug discovery.[2] The exceptionally high affinity and specificity of the biotin-avidin (or streptavidin) interaction (Kd ≈ 10⁻¹⁵ M) make it a powerful tool for a wide range of applications, including:

-

Immunoassays: ELISA, Western blotting, and immunohistochemistry.

-

Affinity Purification: Isolation of proteins and protein complexes.

-

Protein-Protein Interaction Studies: Pull-down assays and co-immunoprecipitation.

-

Cell Surface Labeling: Identification and tracking of cell surface proteins.

-

Drug Discovery: Screening for drug targets and development of targeted therapies like PROTACs.

This technical guide provides a comprehensive overview of this compound, its properties, detailed protocols for its use in labeling primary amines, and its applications in research and drug development.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is essential for its effective use in labeling experiments.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₉N₃O₄S | [3] |

| Molecular Weight | 441.63 g/mol | [3] |

| CAS Number | 135447-73-3 | [3] |

| Purity | >98% | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as DMSO and DMF. | |

| Storage | Store at -20°C, protected from moisture. |

The Chemistry of Labeling Primary Amines

The most common method for labeling primary amines with this compound involves the use of its N-hydroxysuccinimide (NHS) ester derivative. The NHS ester reacts with primary amines (found on the N-terminus of proteins and the side chain of lysine (B10760008) residues) under mild, slightly alkaline conditions (pH 7.2-8.5) to form a stable amide bond.

Experimental Protocols

This section provides a detailed protocol for labeling proteins with this compound NHS ester.

Materials

-

This compound, N-hydroxysuccinimide ester

-

Protein to be labeled

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)

-

Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification

Step-by-Step Protocol for Protein Biotinylation

-

Prepare the Protein Solution:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the protein for reaction with the NHS ester.[3] If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

-

-

Prepare the Biotinylation Reagent Stock Solution:

-

Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so it is crucial to use anhydrous solvents and prepare the solution fresh.[4]

-

-

Perform the Labeling Reaction:

-

The molar ratio of biotin reagent to protein will influence the degree of labeling. A 10-20 fold molar excess of the biotin reagent over the protein is a common starting point.[5] The optimal ratio should be determined empirically for each specific protein and application.

-

Add the calculated amount of the biotin reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times at lower temperatures can be used for sensitive proteins.[4]

-

-

Quench the Reaction:

-

Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[3] Incubate for an additional 15-30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.

-

-

Purify the Biotinylated Protein:

-

Remove excess, unreacted biotin reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.[3]

-

Quantification of Biotinylation

It is often necessary to determine the degree of biotin incorporation. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method for this.[1][6]

Principle: HABA dye binds to avidin, producing a colorimetric signal at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.[6]

Quantitative Data Table (Template):

| Sample | Protein Concentration (mg/mL) | Molar Ratio (Biotin:Protein) | Reaction Time (min) | Reaction Temperature (°C) | Degree of Labeling (Biotin/Protein) |

| 1 | 2 | 10:1 | 60 | 25 | * empirically determined |

| 2 | 2 | 20:1 | 60 | 25 | * empirically determined |

| 3 | 5 | 10:1 | 60 | 25 | * empirically determined |

| 4 | 5 | 20:1 | 60 | 25 | * empirically determined |

| 5 | 2 | 20:1 | 120 | 4 | * empirically determined |

Applications in Research and Drug Development

Protein-Protein Interaction Studies using Pull-Down Assays

Biotin-labeled proteins are widely used as "bait" to identify and isolate interacting "prey" proteins from cell lysates. The biotinylated bait protein is immobilized on streptavidin-coated beads, which are then incubated with the cell lysate. After washing away non-specific binders, the interacting proteins are eluted and identified, typically by mass spectrometry.[7][8]

Analysis of G-Protein Coupled Receptor (GPCR) Signaling

Cell surface biotinylation is a powerful technique to study the trafficking of membrane proteins like GPCRs.[9] By labeling cell surface proteins with a membrane-impermeable biotinylation reagent, researchers can track the internalization and recycling of receptors in response to ligand binding. The long spacer arm of this compound can be advantageous in labeling accessible primary amines on the extracellular domains of these receptors.

Targeted Protein Degradation: PROTACs

PROteolysis-TArgeting Chimeras (PROTACs) are emerging as a novel therapeutic modality.[10] These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[11] this compound can be incorporated into the linker of PROTACs. While not the primary mode of action, the biotin tag can be used as a chemical handle for purification, detection, or to study the distribution of the PROTAC molecule.

Conclusion

This compound is a valuable tool for researchers, scientists, and drug development professionals. Its ability to efficiently label primary amines, coupled with the long spacer arm that preserves biomolecular function, makes it suitable for a wide array of applications. From fundamental studies of protein interactions to the development of novel therapeutics, the principles and protocols outlined in this guide provide a solid foundation for the successful application of this versatile biotinylation reagent. As with any labeling procedure, empirical optimization of reaction conditions is key to achieving the desired degree of labeling and preserving the functionality of the target molecule.

References

- 1. Biotinylation - Wikipedia [en.wikipedia.org]

- 2. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 5. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]

- 8. Protein-Protein Interactions: Pull-Down Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeted protein degradation by PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]

Unlocking Cellular Secrets: A Technical Guide to the Theoretical Applications of Long-Chain Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and therapeutic development, the precise labeling and detection of biomolecules are paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin. While the core principle remains the same, the evolution of biotinylation reagents has introduced nuanced capabilities, with long-chain reagents emerging as powerful tools for overcoming steric hindrance and enhancing detection sensitivity. This in-depth technical guide explores the theoretical applications of long-chain biotinylation reagents, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the core principles, comparative data, detailed experimental protocols, and visual workflows to illuminate the expansive potential of these versatile reagents.

The primary advantage of long-chain biotinylation reagents lies in their extended spacer arm, a chemical linker that positions the biotin moiety further away from the labeled molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of bulky streptavidin complexes, which is crucial in a variety of applications from cell surface labeling to immunoassays and drug target identification.

Core Applications and Advantages of Long-Chain Biotinylation Reagents

Long-chain biotinylation reagents, such as NHS-LC-Biotin and its water-soluble counterpart Sulfo-NHS-LC-Biotin, offer significant advantages over their short-chain counterparts. The extended spacer arm, typically a 6-carbon chain, enhances the accessibility of the biotin molecule for binding to streptavidin, which can be sterically hindered when the biotin is too close to a large protein.[1][2] This seemingly simple modification has profound implications for a wide range of applications.

Cell Surface Proteomics

One of the most powerful applications of long-chain biotinylation reagents is the selective labeling and identification of cell surface proteins. Water-soluble reagents like Sulfo-NHS-LC-Biotin are membrane-impermeable, ensuring that only proteins with extracellular domains are labeled.[3][4] This specificity is critical for studying receptor-ligand interactions, identifying biomarkers, and understanding the dynamic changes in the cell surface proteome in response to stimuli or disease states.[5][6] The long spacer arm is particularly beneficial in this context, as it projects the biotin tag away from the crowded cell surface, facilitating efficient capture on streptavidin-coated beads for subsequent analysis by mass spectrometry.[4][5]

Protein-Protein Interaction Studies

Long-chain biotinylation is instrumental in elucidating protein-protein interactions. A biotinylated "bait" protein can be used to capture its interacting "prey" proteins from a cell lysate in techniques like co-immunoprecipitation (Co-IP).[7][8] The strength of the biotin-streptavidin interaction allows for stringent wash conditions, reducing non-specific binding and improving the reliability of the results.[7] Furthermore, the development of proximity-dependent biotinylation techniques, such as BioID, which utilizes a promiscuous biotin ligase fused to a protein of interest, has revolutionized the study of transient and weak interactions.[9][10] Long-chain linkers on the biotinylating enzyme's substrate can enhance the labeling radius and efficiency.

Immunoassays

In immunoassays like ELISA and Western blotting, signal amplification is often crucial for detecting low-abundance targets. Biotinylating detection antibodies with long-chain reagents can significantly enhance the signal-to-noise ratio.[11] The extended spacer arm allows for multiple streptavidin-enzyme conjugates to bind to a single biotinylated antibody with reduced steric hindrance, leading to a substantial amplification of the detectable signal.[12] However, it is important to be aware of potential biotin interference in clinical immunoassays, where high levels of exogenous biotin in patient samples can lead to erroneous results.[13]

Drug Development and Target Deconvolution

In the realm of drug development, biotinylating small molecule drugs or drug candidates is a key strategy for target identification and deconvolution.[14] A biotinylated version of a drug can be used as a probe to isolate its protein targets from a cell lysate through affinity purification.[5][10] The long chain is advantageous as it minimizes the risk of the biotin tag interfering with the drug's binding to its target. This approach is invaluable for understanding a drug's mechanism of action and identifying potential off-target effects.[14]

Quantitative Data Summary

The selection of a biotinylation reagent is often guided by the specific experimental context. The following tables summarize key quantitative data to aid in this decision-making process.

| Parameter | NHS-LC-Biotin | Sulfo-NHS-LC-Biotin | Short-Chain Biotin (e.g., NHS-Biotin) | Reference(s) |

| Spacer Arm Length | 22.4 Å | 22.4 Å | 13.5 Å | [15] |

| Membrane Permeability | Permeable | Impermeable | Permeable | [1][15] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | Water-soluble | Soluble in organic solvents (DMSO, DMF) | [15] |

| Primary Target | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) | [3][15] |

Table 1: Physicochemical Properties of Common Biotinylation Reagents. This table provides a comparison of the key properties of long-chain and short-chain NHS-ester biotinylation reagents.

| Application | Long-Chain Reagent Advantage | Quantitative Finding | Reference(s) |

| Drug Delivery | Longer retention of biotinylated proteins on cell surfaces. | Biotin half-life on endothelial cells: 38.0 hours (NHS-LC-Biotin) vs. 10.8 hours (Sulfo-NHS-LC-Biotin). | [1] |

| LC-MS/MS Peptide ID | Higher percentage of biotinylated peptides identified. | On average, 88% of peptides were biotinylated with biotin-SS-NHS (long-chain, cleavable) compared to 76% with biotin-NHS (short-chain). | [7] |

| Antibody Labeling | Higher degree of biotin incorporation per antibody. | A 20-fold molar excess of Sulfo-NHS-LC-Biotin resulted in 4-6 biotin groups per antibody molecule. | [15] |

| Immunoassay Signal | Potential for increased signal due to reduced steric hindrance. | Results indicated that longer linker lengths produce superior reagents in a direct binding assay. |

Table 2: Performance Comparison of Long-Chain vs. Short-Chain Biotinylation Reagents. This table highlights quantitative data demonstrating the advantages of long-chain reagents in various applications.

Key Experimental Protocols

This section provides detailed methodologies for key experiments utilizing long-chain biotinylation reagents.

Protocol 1: Cell Surface Protein Biotinylation and Analysis by Mass Spectrometry

This protocol describes the labeling of cell surface proteins on live cells using Sulfo-NHS-LC-Biotin for subsequent identification by LC-MS/MS.[4][16]

Materials:

-

Cells of interest (adherent or suspension)

-

Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0

-

EZ-Link™ Sulfo-NHS-LC-Biotin

-

Quenching Buffer (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Wash Buffers (e.g., high salt buffer, urea (B33335) buffer)

-

Elution Buffer (e.g., 5% SDS, 50 mM DTT in PBS)

-

Trypsin

-

LC-MS/MS instrumentation

Methodology:

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS (pH 8.0). For suspension cells, pellet by centrifugation and wash twice with ice-cold PBS (pH 8.0).

-

Biotinylation: Immediately before use, dissolve Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.25-1 mg/mL. Resuspend the cell pellet or cover the adherent cells with the biotinylation solution and incubate for 30 minutes at 4°C with gentle agitation.

-

Quenching: Remove the biotinylation solution and add ice-cold Quenching Buffer. Incubate for 15 minutes at 4°C to quench any unreacted biotinylation reagent.

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold Lysis Buffer and incubating on ice for 30 minutes with periodic vortexing.

-

Affinity Purification: Clarify the lysate by centrifugation. Incubate the supernatant with pre-washed streptavidin-agarose beads for 2 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Washing: Pellet the beads and wash extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., Lysis Buffer, high salt buffer, urea buffer, and PBS) is recommended.

-

Elution and Digestion: Elute the bound proteins from the beads by boiling in Elution Buffer. Reduce and alkylate the eluted proteins, followed by in-solution tryptic digestion.

-

LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the cell surface proteins.

Protocol 2: Co-Immunoprecipitation (Co-IP) with a Long-Chain Biotinylated Bait Protein

This protocol outlines the use of a biotinylated antibody to pull down a target protein and its interacting partners.[17]

Materials:

-

Cell lysate containing the protein of interest

-

Primary antibody specific to the bait protein, biotinylated with NHS-LC-Biotin

-

Streptavidin-magnetic beads

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

-

Elution Buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Biotinylate Primary Antibody: Biotinylate the primary antibody using NHS-LC-Biotin according to the manufacturer's protocol. A typical molar excess of biotin reagent to antibody is 20-fold. Remove excess, unreacted biotin using a desalting column.

-

Pre-clear Lysate: Incubate the cell lysate with streptavidin-magnetic beads for 1 hour at 4°C to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Add the biotinylated primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complex: Add pre-washed streptavidin-magnetic beads to the lysate-antibody mixture and incubate for 1 hour at 4°C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

-

Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.

-

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners. For discovery proteomics, the eluted proteins can be identified by mass spectrometry.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways where long-chain biotinylation reagents are applied.

References

- 1. howarthgroup.org [howarthgroup.org]

- 2. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase-Catalyzed Biotinylation to Map Cell Signaling Pathways: Application to Epidermal Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biotinylated Human EGF R Protein, His,Avitag™ (MALS verified) | ACROBiosystems [acrobiosystems.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. iTRAQ™ and TMT™ quantification [proteome-factory.com]

- 9. Cell surface biotinylation of receptor tyrosine kinases to investigate intracellular trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biotinylated CST® Antibodies | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative study of steric hindrance - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 14. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 15. iTRAQ/TMT – Label-Based Quantification Techniques [creative-proteomics.com]

- 16. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 17. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for Cell Surface Protein Biotinylation using N-Biotinyl-12-aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface proteins are integral to a myriad of physiological processes, including signal transduction, cell adhesion, and transport. Consequently, they represent a major class of therapeutic drug targets. The ability to specifically label and isolate these proteins is crucial for their characterization, understanding their function, and for the development of targeted therapies. N-Biotinyl-12-aminododecanoic Acid is a long-chain biotinylation reagent designed for the covalent labeling of cell surface proteins. This document provides detailed application notes and protocols for its use in cell surface protein biotinylation for subsequent analysis by Western blotting or mass spectrometry.

To effectively label cell surface proteins, this compound must first be activated to react with primary amines (e.g., on lysine (B10760008) residues) of proteins. This is typically achieved by converting the carboxylic acid to an N-hydroxysuccinimide (NHS) ester. The NHS ester of this compound is a membrane-impermeant molecule, ensuring that only proteins on the outer surface of the plasma membrane are labeled in intact cells. The long 12-carbon spacer arm minimizes steric hindrance, allowing for efficient binding of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin conjugates in downstream applications.

Application Notes

Principle of the Method

The process involves three main stages:

-

Biotinylation: Intact cells are incubated with the NHS ester of this compound. The reactive NHS ester forms a stable amide bond with primary amines on extracellular domains of membrane proteins.

-

Cell Lysis and Capture: After quenching the unreacted biotinylation reagent, the cells are lysed. The biotinylated proteins are then captured from the cell lysate using an avidin or streptavidin affinity resin.

-

Elution and Analysis: The captured proteins are eluted from the resin and analyzed by downstream methods such as SDS-PAGE and Western blotting or mass spectrometry-based proteomics.

Advantages of this compound NHS Ester

-

Long Spacer Arm: The extended dodecanoic acid linker (approximately 20 angstroms) reduces steric hindrance, which can be a significant issue when biotinylated proteins interact with the binding pockets of avidin or streptavidin. This leads to more efficient capture and potentially higher yields of labeled proteins.[1]

-

Membrane Impermeability: When activated as a sulfo-NHS or used under specific conditions, the reagent is unable to cross the cell membrane, ensuring the specific labeling of cell surface proteins.

-

Amine Reactivity: The NHS ester chemistry provides a reliable method for labeling accessible lysine residues and N-termini of proteins.

Key Experimental Considerations

-

Reagent Preparation: The NHS ester of this compound is moisture-sensitive. It should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and then diluted into the aqueous labeling buffer.

-

Cell Health: It is crucial to maintain cell viability and membrane integrity throughout the labeling process to prevent the labeling of intracellular proteins. All steps should be performed on ice or at 4°C, and all buffers should be ice-cold.

-

Quenching: A quenching step is essential to stop the biotinylation reaction and inactivate any unreacted reagent. This is typically achieved by using a buffer containing a primary amine, such as Tris or glycine.

-

Controls: To ensure the specificity of cell surface labeling, it is important to include appropriate controls. A key control is to perform a Western blot for a known intracellular protein (e.g., GAPDH or actin) on the captured biotinylated protein fraction. The absence or significant reduction of this protein indicates successful cell surface-specific labeling.

Quantitative Data Summary

The choice of biotinylation reagent can significantly impact the yield and coverage of cell surface proteome analysis. The long spacer arm of this compound is expected to provide similar or superior performance to other long-chain biotinylation reagents.

| Parameter | Short-Chain Reagent (e.g., NHS-Biotin) | Long-Chain Reagent (e.g., this compound NHS Ester) | Reference |

| Spacer Arm Length | ~13.5 Å | ~24.3 Å | [1] |

| Relative Binding Efficiency | Lower due to potential steric hindrance | Higher due to reduced steric hindrance | [1] |

| Identified Cell Surface Proteins (LC-MS/MS) | Fewer identifications | More identifications | [2] |

| Signal Intensity in Western Blot | May be weaker | Generally stronger | [1] |

| Experimental Condition | Recommended Range | Notes |

| Reagent Concentration | 0.25 - 1.0 mg/mL | Optimal concentration should be determined empirically for each cell type. |

| Incubation Time | 15 - 30 minutes | Longer incubation times may increase labeling efficiency but also risk loss of cell viability. |

| Incubation Temperature | 4°C or on ice | Essential for maintaining membrane integrity. |

| pH of Labeling Buffer | 7.2 - 8.0 | Reaction with primary amines is more efficient at slightly alkaline pH. |

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation for Western Blot Analysis

This protocol is designed for a 10 cm dish of adherent cells. Adjust volumes accordingly for different plate sizes.

Materials:

-

This compound, N-succinimidyl ester

-

Anhydrous DMSO

-

Ice-cold Phosphate Buffered Saline (PBS), pH 8.0

-

Quenching Buffer (100 mM Glycine or Tris in PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

Streptavidin or NeutrAvidin agarose (B213101) beads

-

Wash Buffers (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE sample buffer with a reducing agent (e.g., DTT or β-mercaptoethanol)

Procedure:

-

Grow cells to 80-90% confluency.

-

Place the dish on ice and wash the cells twice with ice-cold PBS, pH 8.0.

-

Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO.

-

Dilute the stock solution to a final concentration of 0.5 mg/mL in ice-cold PBS, pH 8.0. Prepare this solution immediately before use.

-

Add the biotinylation solution to the cells, ensuring the entire surface is covered. Incubate on a rocking platform for 30 minutes at 4°C.

-

Aspirate the biotinylation solution and wash the cells once with Quenching Buffer.

-

Incubate the cells with Quenching Buffer for 10 minutes on ice to ensure all unreacted biotin is quenched.

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding ice-cold Lysis Buffer with protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube. This is the total cell lysate. A small aliquot can be saved for analysis.

-

Add pre-washed streptavidin/NeutrAvidin agarose beads to the lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

-

Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

-

Wash the beads three times with Lysis Buffer and twice with PBS containing 0.1% Tween-20.

-

After the final wash, add SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the biotinylated proteins.

-

Centrifuge to pellet the beads, and collect the supernatant for SDS-PAGE and Western blot analysis.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general workflow for preparing biotinylated cell surface proteins for identification by mass spectrometry.

Materials:

-

Same as Protocol 1, with the addition of:

-

Ammonium (B1175870) Bicarbonate (50 mM)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic Acid

Procedure:

-

Follow steps 1-15 from Protocol 1.

-

After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Cool to room temperature and alkylate the free thiols by adding IAA to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

-

Add trypsin to the bead slurry (e.g., 1 µg of trypsin per 50 µg of expected protein) and incubate overnight at 37°C with shaking.

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.

-

Desalt the peptides using a C18 StageTip or similar desalting column.

-

The desalted peptides are now ready for LC-MS/MS analysis.

Visualizations

Caption: Experimental workflow for cell surface protein biotinylation.

Caption: Logical relationships of this compound NHS Ester.

References

Application Notes: N-Biotinyl-12-aminododecanoic Acid for Pull-Down Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pull-down assays are a powerful in-vitro technique used to isolate and identify proteins that interact with a specific "bait" molecule.[1] This method is a form of affinity purification, analogous to immunoprecipitation, but instead of an antibody, it utilizes a tagged bait molecule to capture its binding partners ("prey") from a cell lysate or other complex protein mixture.[1][2] This application note details a protocol for using N-Biotinyl-12-aminododecanoic acid as a key component in pull-down assays, particularly for identifying the protein targets of small molecules in drug discovery and chemical biology.

This compound features a biotin (B1667282) moiety for high-affinity binding to streptavidin-coated beads and a terminal carboxylic acid connected by a long 12-carbon spacer arm. This long spacer is crucial as it minimizes steric hindrance, allowing the conjugated "bait" molecule to freely interact with its target proteins. The carboxylic acid group provides a convenient handle for covalent conjugation to a small molecule, peptide, or other ligand of interest, transforming it into a biotinylated probe.

The fundamental principle relies on the exceptionally strong and specific interaction between biotin and streptavidin (or avidin).[3] The biotinylated bait is first immobilized on streptavidin-conjugated beads. These beads are then incubated with a cell lysate. If the bait molecule interacts with its target protein(s), these proteins will be captured and retained on the beads. After washing away non-specific binders, the captured proteins are eluted and identified using downstream methods like Western Blotting or, for unbiased discovery, mass spectrometry (MS).[4][3]

Experimental Protocols

Part 1: Preparation of Biotinylated Bait Molecule

This initial step involves conjugating your small molecule of interest (which must contain a reactive amine group) to the carboxylic acid of this compound. This is typically achieved via standard amide bond formation chemistry (e.g., using EDC/NHS couplers). This protocol assumes the biotinylated bait has been successfully synthesized and purified.

Part 2: Pull-Down Assay Protocol

This protocol is optimized for identifying binding partners from a whole-cell lysate.

Materials and Reagents:

-

Beads: Streptavidin-conjugated magnetic beads or agarose (B213101) resin.[5]

-

Biotinylated Bait: Your small molecule of interest conjugated to this compound.

-

Cell Lysate: Prepared from cultured cells expressing the putative target protein(s).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail immediately before use.[6]

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150-300 mM NaCl, 0.1% NP-40.[7] The salt concentration can be increased to enhance stringency and reduce non-specific binding.

-

Elution Buffer: 2X SDS-PAGE sample buffer (Laemmli buffer).[7][8]

-

Control Compound: Non-biotinylated version of the small molecule bait for competition assays.

-

Equipment: Magnetic rack (for magnetic beads), end-over-end rotator, microcentrifuge, heating block.

Methodology:

-

Bead Preparation and Equilibration: a. Resuspend the streptavidin bead slurry by gentle vortexing. b. Transfer the required amount of beads (e.g., 50 µL of slurry per pull-down reaction) to a fresh microcentrifuge tube.[5] c. Place the tube on a magnetic rack to pellet the beads, then carefully aspirate and discard the supernatant.[5] d. To equilibrate, add 500 µL of Lysis Buffer to the beads, resuspend, pellet on the magnetic rack, and discard the supernatant. Repeat this wash step twice for a total of three washes.[5]

-

Immobilization of Biotinylated Bait: a. Resuspend the washed beads in 200 µL of Lysis Buffer. b. Add the biotinylated bait molecule to the bead suspension. The optimal concentration must be determined empirically, but a starting point is 1-10 µM. c. Incubate for 1-2 hours at 4°C with gentle end-over-end rotation to allow the biotinylated bait to bind to the streptavidin beads. d. Pellet the beads on the magnetic rack and discard the supernatant. e. Wash the beads three times with 500 µL of ice-cold Lysis Buffer to remove any unbound bait.

-

Protein Binding (Capture of Prey): a. Prepare whole-cell lysate by incubating cultured cells with ice-cold Lysis Buffer for 30 minutes on ice, followed by centrifugation at ~16,000 x g for 10 minutes at 4°C to pellet cell debris.[6] The supernatant is the protein lysate. Determine protein concentration using a standard method (e.g., BCA assay). b. Add 500 µg to 1 mg of protein lysate to the beads with the immobilized bait.[9] c. Incubate the mixture for 2-4 hours (or overnight) at 4°C with gentle end-over-end rotation.[10]

-

Washing to Remove Non-Specific Binders: a. Pellet the beads on the magnetic rack and carefully aspirate the lysate supernatant (this can be saved as the "unbound" fraction for analysis). b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. Incubate for 5 minutes with rotation.[7] c. Pellet the beads and discard the supernatant. d. Repeat the wash step (4b-4c) a total of 3 to 5 times. Increasing the salt concentration (e.g., to 300 mM NaCl) in the final washes can improve stringency.[7]

-

Elution of Bound Proteins: a. After the final wash, carefully remove all residual wash buffer. b. Add 50 µL of 2X SDS-PAGE sample buffer directly to the beads.[7] c. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins and break the biotin-streptavidin interaction.[7][8] d. Place the tube on the magnetic rack to pellet the beads. e. Carefully collect the supernatant, which contains the eluted proteins. This sample is ready for analysis.

-